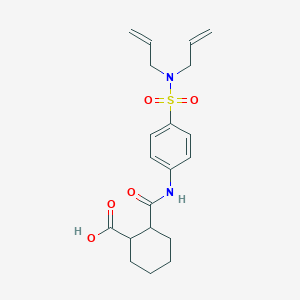
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a sulfonyl group, and a diallylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired application and scale of production .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({4-[(Diallylamino)sulfonyl]anilino}carbonyl)benzoic acid
- 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H26N2O5S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H26N2O5S/c1-3-13-22(14-4-2)28(26,27)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20(24)25/h3-4,9-12,17-18H,1-2,5-8,13-14H2,(H,21,23)(H,24,25) |
InChI-Schlüssel |
YWRLXZPIGNNJLG-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Kanonische SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-dichlorophenoxy)-N-[(2-methoxyphenyl)carbamothioyl]butanamide](/img/structure/B318789.png)
![2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)carbamothioyl]acetamide](/img/structure/B318790.png)
![N-(2-methoxyphenyl)-N'-[3-(1-naphthyl)acryloyl]thiourea](/img/structure/B318791.png)
![3-iodo-4-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B318792.png)
![N-[(2-methoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B318793.png)
![4-{4-[(Diallylamino)sulfonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B318794.png)
![2-({4-[(Diallylamino)sulfonyl]anilino}carbonyl)benzoic acid](/img/structure/B318795.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B318796.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B318799.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B318801.png)
![2-(2-bromo-4-chlorophenoxy)-N-{4-[(diallylamino)sulfonyl]phenyl}acetamide](/img/structure/B318805.png)
![Ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-pyrrolidinecarboxylate](/img/structure/B318807.png)
![N-(2-ethoxyphenyl)-N'-[3-(2-methoxyphenyl)acryloyl]thiourea](/img/structure/B318809.png)
![N-(2-ethoxyphenyl)-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B318811.png)
